molecular formula C5H9BO4S B8023286 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid

Cat. No.: B8023286
M. Wt: 176.00 g/mol
InChI Key: OLFCRRPUVYDLFD-UHFFFAOYSA-N
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Description

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid is an important organic intermediate used in the synthesis of various sulfur- and oxygen-containing organic compounds. It has applications in the development of potential antibiotics, catalysts, and bioactive substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid typically involves chemical synthesis reactions. One common method is through the reaction of 1,2-dithiourea cyclohexane with an oxidizing agent . The reaction conditions often include the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1,2,3,6-tetrahydro-2H-thiopyran-4-yl-boronic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the inhibition of bacterial enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .

Properties

IUPAC Name

(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO4S/c7-6(8)5-1-3-11(9,10)4-2-5/h1,7-8H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFCRRPUVYDLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCS(=O)(=O)CC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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